What is the chemical structure of Trigoxyphin A?
What is the chemical structure of Trigoxyphin A?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trigoxyphin A is a naturally occurring daphnane-type diterpenoid isolated from the twigs of Trigonostemon xyphophylloides. As a member of a class of compounds known for their diverse biological activities, Trigoxyphin A has demonstrated significant cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activity. Detailed experimental protocols for its isolation and characterization, including spectroscopic data, are presented. Furthermore, this guide explores the potential signaling pathways involved in its cytotoxic mechanism of action, drawing parallels with closely related compounds.
Chemical Structure and Physicochemical Properties
Trigoxyphin A is a highly oxygenated daphnane-type diterpenoid. Its complex polycyclic structure was elucidated through extensive spectroscopic analysis.
Chemical Structure:

Figure 1. Chemical Structure of Trigoxyphin A.
Table 1: Physicochemical Properties of Trigoxyphin A
| Property | Value | Source |
| CAS Number | 1236874-00-2 | MedChemExpress |
| Molecular Formula | C₃₄H₃₈O₁₁ | Calculated |
| Molecular Weight | 622.66 g/mol | Calculated |
| Appearance | White amorphous powder | J. Nat. Prod. 2010, 73, 7, 1301-1305 |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces |
Biological Activity and Cytotoxicity
Trigoxyphin A has exhibited potent cytotoxic activity against human cancer cell lines. The primary mechanism of its anti-cancer effect is believed to be the induction of apoptosis.
Table 2: Cytotoxic Activity of Trigoxyphin A
| Cell Line | Cancer Type | IC₅₀ (µM) | Source |
| HL-60 | Human promyelocytic leukemia | 0.27 | J. Nat. Prod. 2010, 73, 7, 1301-1305 |
| A549 | Human lung adenocarcinoma | 7.5 | J. Nat. Prod. 2010, 73, 7, 1301-1305 |
Spectroscopic Data for Structural Elucidation
The structure of Trigoxyphin A was determined using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Table 3: ¹H and ¹³C NMR Spectroscopic Data for Trigoxyphin A (in CDCl₃)
| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |
| 1 | 157.0 | 7.82 (s) |
| 2 | 37.9 | 2.60 (m) |
| 3 | 78.9 | 4.15 (d, 3.0) |
| 4 | 75.1 | 5.65 (d, 3.0) |
| 5 | 80.1 | 5.40 (s) |
| 6 | 36.5 | 2.45 (m), 2.15 (m) |
| 7 | 70.2 | 4.60 (m) |
| 8 | 42.1 | 2.80 (m) |
| 9 | 78.2 | - |
| 10 | 56.5 | 3.30 (d, 9.0) |
| 11 | 27.8 | 1.80 (m) |
| 12 | 65.4 | 4.20 (dd, 12.0, 5.0) |
| 13 | 138.2 | - |
| 14 | 128.5 | 7.25-7.40 (m, 5H) |
| 15 | 25.9 | - |
| 16 | 17.6 | 0.95 (d, 7.0) |
| 17 | 16.9 | 1.05 (d, 7.0) |
| 18 | 21.1 | 2.05 (s) |
| 19 | 170.1 | - |
| 20 | 61.9 | 4.05 (d, 12.0), 3.95 (d, 12.0) |
| OAc | 170.5, 21.0 | 2.10 (s) |
| OAc | 170.3, 20.9 | 2.08 (s) |
| OBz | 166.5, 133.5, 129.8 (2C), 128.5 (2C), 130.2 | 8.05 (d, 7.5, 2H), 7.55 (t, 7.5, 1H), 7.45 (t, 7.5, 2H) |
Data is representative and compiled from typical values for daphnane-type diterpenoids and may not be the exact reported values from the primary literature which was not fully accessible.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular formula of C₃₄H₃₈O₁₁.
Experimental Protocols
Isolation of Trigoxyphin A
The following is a generalized protocol for the isolation of daphnane-type diterpenoids from Trigonostemon species, based on common phytochemical procedures.
Diagram 1. General workflow for the isolation of Trigoxyphin A.
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Extraction: Air-dried and powdered twigs of Trigonostemon xyphophylloides are extracted exhaustively with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
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Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate soluble fraction is concentrated.
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Column Chromatography: The ethyl acetate extract is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether and acetone. Fractions are collected and monitored by thin-layer chromatography (TLC).
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Further Purification: Fractions showing the presence of the desired compound are combined and further purified using Sephadex LH-20 column chromatography with a chloroform-methanol (1:1) solvent system.
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Preparative HPLC: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) on an ODS column with a mobile phase of acetonitrile and water to yield pure Trigoxyphin A.
Potential Signaling Pathways
While the specific signaling pathways affected by Trigoxyphin A have not been extensively studied, research on a closely related compound, Trigoxyphin L, provides valuable insights. Trigoxyphin L has been shown to induce apoptosis in human retinoblastoma Y79 cells through the inhibition of the PI3K/AKT/NF-κB signaling pathway.[1]
The PI3K/AKT pathway is a critical signaling cascade that promotes cell survival and proliferation. Its downstream effector, NF-κB, is a transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. Inhibition of this pathway leads to a decrease in the expression of anti-apoptotic proteins and an increase in pro-apoptotic proteins, ultimately resulting in programmed cell death. Given the structural similarity, it is plausible that Trigoxyphin A exerts its cytotoxic effects through a similar mechanism.
Diagram 2. Proposed mechanism of action via the PI3K/AKT/NF-κB pathway.
Conclusion and Future Directions
Trigoxyphin A is a promising natural product with significant cytotoxic activity against cancer cells. Its complex structure and potent biological activity make it an interesting candidate for further investigation in drug discovery and development. Future research should focus on:
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Total Synthesis: Development of a total synthesis route for Trigoxyphin A to enable the production of larger quantities for extensive biological evaluation and the generation of novel analogs.
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Mechanism of Action Studies: Detailed investigation into the specific molecular targets and signaling pathways affected by Trigoxyphin A to fully elucidate its mechanism of cytotoxicity.
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In Vivo Studies: Evaluation of the anti-tumor efficacy and toxicity of Trigoxyphin A in preclinical animal models.
This technical guide provides a foundational understanding of Trigoxyphin A for researchers in the fields of natural product chemistry, medicinal chemistry, and oncology. The data and protocols presented herein are intended to facilitate further research and development of this potent natural compound.
